molecular formula C10H6Br6N2 B12654419 2,2'-Bi-1H-pyrrole, 3,3',4,4',5,5'-hexabromo-1,1'-dimethyl- CAS No. 253798-63-9

2,2'-Bi-1H-pyrrole, 3,3',4,4',5,5'-hexabromo-1,1'-dimethyl-

Cat. No.: B12654419
CAS No.: 253798-63-9
M. Wt: 633.6 g/mol
InChI Key: BUKWTHPBLJVYMZ-UHFFFAOYSA-N
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Description

2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- is a brominated derivative of bipyrrole This compound is characterized by the presence of six bromine atoms and two methyl groups attached to the bipyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- typically involves the bromination of 2,2’-Bi-1H-pyrrole, 1,1’-dimethyl-. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the bipyrrole substrate is continuously fed into a reactor containing the brominating agent. The reaction mixture is then subjected to controlled temperature and pressure conditions to ensure efficient bromination. The product is subsequently purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated bipyrrole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted bipyrroles with various functional groups.

    Oxidation: Formation of bipyrrole oxides or other oxidized derivatives.

    Reduction: Formation of hydrogenated bipyrroles.

Scientific Research Applications

2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Environmental Chemistry: Studied for its role in environmental pollution and its potential as a pollutant marker.

Mechanism of Action

The mechanism of action of 2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexachloro-1,1’-dimethyl-: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine atoms.

    2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexaiodo-1,1’-dimethyl-:

    2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexafluoro-1,1’-dimethyl-: A fluorinated analog with unique electronic properties.

Uniqueness

2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- is unique due to the presence of bromine atoms, which impart distinct reactivity and potential applications compared to its chlorinated, iodinated, and fluorinated analogs. The bromine atoms also influence the compound’s electronic properties, making it suitable for specific applications in materials science and organic synthesis.

Properties

CAS No.

253798-63-9

Molecular Formula

C10H6Br6N2

Molecular Weight

633.6 g/mol

IUPAC Name

2,3,4-tribromo-1-methyl-5-(3,4,5-tribromo-1-methylpyrrol-2-yl)pyrrole

InChI

InChI=1S/C10H6Br6N2/c1-17-7(3(11)5(13)9(17)15)8-4(12)6(14)10(16)18(8)2/h1-2H3

InChI Key

BUKWTHPBLJVYMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=C1Br)Br)Br)C2=C(C(=C(N2C)Br)Br)Br

Origin of Product

United States

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